molecular formula C23H23FN4OS B2830843 5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-95-8

5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2830843
CAS No.: 868219-95-8
M. Wt: 422.52
InChI Key: KSDZZAVUIVEKKF-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group, a benzylpiperidine moiety, and a hydroxyl group at position 5. The presence of a hydroxyl group at position 6 may enhance solubility compared to analogous ketone-containing derivatives (e.g., thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones) . Below, we provide a detailed comparison with structurally and functionally related compounds.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c24-19-8-4-7-18(14-19)20(21-22(29)28-23(30-21)25-15-26-28)27-11-9-17(10-12-27)13-16-5-2-1-3-6-16/h1-8,14-15,17,20,29H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDZZAVUIVEKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and α-haloketones under acidic or basic conditions.

    Introduction of the Benzylpiperidine Group: This step often involves nucleophilic substitution reactions where a benzylpiperidine derivative reacts with an intermediate compound containing a suitable leaving group.

    Attachment of the Fluorophenyl Group: This can be accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylpiperidine or fluorophenyl moieties, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain or inhibit specific enzymes involved in cancer cell proliferation.

    Pathways Involved: The compound may influence signaling pathways such as the PI3K/AKT pathway, leading to changes in cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares its thiazolo[3,2-b][1,2,4]triazole core with several analogs but differs in substituent groups (Table 1):

Compound Name Core Modification (Position 6) Key Substituents
Target Compound -OH 3-Fluorophenyl, 4-benzylpiperidine
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) =O (ketone) 4-Chlorophenylamino
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) -H 4-Fluorophenyl
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...]-6-ol -OH 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl, methyl group at C2

Key Observations :

  • The 3-fluorophenyl group in the target compound differs from the 4-fluorophenyl in compound 3c , which may alter steric and electronic interactions with biological targets.
  • The hydroxyl group at position 6 in the target compound and may improve aqueous solubility compared to ketone-containing analogs like 5f .
Physicochemical Properties

Synthetic yields and melting points (MPs) of related compounds provide insights into stability and purification challenges (Table 2):

Compound Name Yield (%) Melting Point (°C)
Target Compound N/A* N/A*
5f 64 >280
5g 71 176–178
3c N/A N/A
Compound N/A N/A

Notes:

  • The target compound’s benzylpiperidine and 3-fluorophenyl groups may contribute to a lower melting point than 5f (MP >280°C), which has a polar 4-chlorophenylamino group .
  • High yields (>70%) in compounds like 5g suggest that less bulky substituents (e.g., furanmethyl) facilitate synthesis compared to benzylpiperidine.
Pharmacological Activity

While direct data on the target compound’s bioactivity is unavailable, analogs with similar substituents exhibit anticonvulsant effects:

  • 3c (4-fluorophenyl substituent) showed high selectivity against maximal electroshock (MES)-induced seizures . The target compound’s meta-fluorine position may reduce efficacy compared to the para-fluorine in 3c due to altered dipole interactions.
  • 5b (4-propoxy phenyl) demonstrated dual activity in MES and pentylenetetrazole (PTZ) tests , highlighting the role of alkoxy groups in broadening therapeutic scope.
  • The benzylpiperidine group in the target compound could enhance blood-brain barrier penetration compared to smaller substituents (e.g., methylisoxazole in 5h ).
Molecular Characteristics

Molecular weight and substituent complexity influence drug-likeness:

  • The target compound (exact mass uncalculated) likely has a higher molecular weight than 3c (C₁₁H₈FN₃S; exact mass 233.04 g/mol) due to the benzylpiperidine group.
  • Compound (exact mass 583.16 g/mol) exceeds the target compound in molecular weight, suggesting reduced bioavailability due to increased steric bulk.

Biological Activity

5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its unique thiazolo-triazole core structure. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-[(4-benzylpiperidin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. It has a molecular formula of C23H23FN4OS and a molecular weight of 422.52 g/mol. The presence of the benzylpiperidine and fluorophenyl groups significantly influences its biological properties and reactivity.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Receptor Binding : It is hypothesized that the compound may bind to neurotransmitter receptors in the brain, potentially modulating neurotransmission and exhibiting neuroprotective effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. For example, it could affect pathways such as the PI3K/AKT pathway, influencing cell survival and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the thiazolo-triazole class. In vitro assays showed that derivatives with similar structures exhibited significant growth inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)0.28Cell cycle arrest at G2/M phase
Compound BHL-60 (leukemia)9.6Down-regulation of MMP2 and VEGFA
5-(4-benzylpiperidin-1-yl) derivativeHepG2 (liver cancer)2.32Induces apoptosis

These findings suggest that modifications to the piperidine moiety can enhance anticancer activity .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Research indicates that derivatives with similar scaffolds can exhibit antidepressant and anxiolytic effects by modulating serotonin receptors or other neurotransmitter systems.

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds:

  • Study on Antineoplastic Activity :
    • A series of thiazolo-triazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines.
    • Results indicated that compounds with a benzylpiperidine moiety showed enhanced cytotoxicity compared to their non-substituted counterparts.
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects of similar compounds revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis.
    • These effects were attributed to their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival.

Q & A

Q. What are the key challenges in synthesizing 5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including thiazolo-triazole core formation (via cyclization of thioamides/hydrazines) and Mannich-type coupling to introduce the 3-fluorophenyl and benzylpiperidinyl groups . Critical parameters include:
  • Temperature : 60–80°C for cyclization (avoids side reactions).
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Catalysts : Triethylamine or NaHCO₃ for acid scavenging .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify:
  • Thiazolo-triazole core protons (δ 6.8–7.2 ppm for aromatic regions).
  • Piperidinyl CH₂ groups (δ 2.5–3.5 ppm) .
    Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected: ~510.2 g/mol). X-ray crystallography resolves stereochemistry if crystalline .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s biological activity across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values for kinase inhibition) arise from:
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare with derivatives (e.g., 3-methoxyphenyl vs. 3-fluorophenyl substitutions) to isolate pharmacophore contributions .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies are effective for designing analogs with improved metabolic stability?

  • Methodological Answer :
  • Piperidine modifications : Replace benzyl with polar groups (e.g., hydroxyethyl) to reduce CYP450-mediated oxidation .
  • Fluorine positioning : Meta-fluorine on phenyl enhances metabolic stability vs. para-substitution .
  • In vitro assays : Use liver microsomes or hepatocytes to quantify half-life improvements .

Q. How can computational methods predict binding modes to biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for antifungal targets) .
  • MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) .
  • QSAR models : Corrogate substituent electronegativity with activity (e.g., Hammett σ values for phenyl groups) .

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